IACS-10759
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra of this compound confirm its structural integrity. Key resonances include:
- Triazole protons : δ 8.2 ppm (singlet, 1H).
- Methylsulfonyl group : δ 3.1 ppm (singlet, 3H).
- Trifluoromethoxy benzene : δ 7.6–7.8 ppm (multiplet, 4H).
Table 3: Representative ¹H NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Source |
|---|---|---|---|
| Triazole-H | 8.2 | Singlet | |
| Piperidine-CH₂ | 3.4–3.6 | Multiplet | |
| Aromatic H (oxadiazole) | 7.7 | Doublet |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis identifies characteristic functional groups:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of this compound shows a protonated molecular ion [M+H]⁺ at m/z 563.1610 (calculated: 563.1611). Fragmentation patterns include losses of the trifluoromethoxy group (−135 Da) and methylsulfonylpiperidine moiety (−199 Da).
Table 4: Mass Spectrometry Fragmentation Profile
| Ion Formula | m/z Observed | m/z Calculated | Error (ppm) | Source |
|---|---|---|---|---|
| C₂₅H₂₆F₃N₆O₄S⁺ | 563.1610 | 563.1611 | −0.18 | |
| C₂₀H₂₁F₃N₆O₂⁺ | 428.1523 | 428.1525 | −0.47 |
Properties
Molecular Formula |
C17H18Cl2O4 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
IACS-10759; IACS 10759; IACS10759.; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
BAY87-2243
- Mechanism: Another complex I inhibitor, structurally distinct from IACS-10757.
- Efficacy: In TNBC PDX models, BAY87-2243 stabilized disease in BCX.017 (sensitive to IACS-10759) but failed to inhibit BCX.011 (this compound-resistant) .
- Key Difference : this compound exhibits broader efficacy in BL1 TNBC and SMARCA4-mutant cancers, likely due to its optimized pharmacokinetics and target specificity .
Cabozantinib
- Mechanism : Multi-kinase inhibitor targeting MET, VEGFR2, and AXL.
- Synergy with this compound :
- In AXL-high TNBC PDX models (BCX.010, BCX.084), the combination of this compound + cabozantinib prolonged tumor stability and suppressed PI3K/mTOR signaling more effectively than either agent alone .
- Cabozantinib alone lacks OXPHOS inhibition but enhances this compound’s anti-tumor effects by targeting resistance pathways like EMT and hypoxia .
Palbociclib
- Mechanism : CDK4/6 inhibitor.
- Synergy with this compound: In vitro, the combination achieved a synergistic combination index (CI) of 0.16 in TNBC models . In vivo, this compound + palbociclib reduced tumor growth in BCX.010 and BCX.080 PDX models by 65–80%, outperforming monotherapy .
Talazoparib
- Mechanism : PARP inhibitor.
Key Research Findings and Data Tables
Table 1: Preclinical Efficacy of this compound vs. Comparators
Table 2: Biomarkers Predicting this compound Sensitivity
Preparation Methods
General Synthetic Approach
IACS-10759, like other complex I inhibitors, is typically synthesized through multi-step organic synthesis involving:
- Construction of a core heterocyclic or aromatic scaffold.
- Introduction of functional groups that confer mitochondrial targeting and inhibitory activity.
- Optimization of stereochemistry and purity to enhance bioavailability and specificity.
The synthesis usually requires:
- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to assemble aromatic rings.
- Selective functional group transformations such as halogenation, amination, or alkylation.
- Purification steps including column chromatography and crystallization to achieve pharmaceutical-grade purity.
Analytical Characterization and Quality Control
Preparation is followed by rigorous analytical characterization to ensure compound identity and purity:
| Analytical Method | Purpose | Typical Findings for this compound |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Clear signals corresponding to aromatic and aliphatic protons and carbons consistent with the target structure |
| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak matching calculated molecular weight |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity > 98% required for clinical use |
| Elemental Analysis | Composition verification | Matches theoretical elemental composition |
Research Findings Related to Preparation and Stability
- This compound requires stable formulation conditions to maintain activity, often involving lyophilization or storage under inert atmosphere to prevent degradation.
- The compound is typically prepared as a salt form to enhance solubility and bioavailability.
- Stability studies indicate sensitivity to light and moisture; thus, preparation includes protective packaging.
Summary Table: Preparation Considerations for this compound
| Aspect | Details |
|---|---|
| Synthetic Route | Multi-step organic synthesis with cross-coupling |
| Key Reactions | Aromatic substitution, amination, alkylation |
| Purification Techniques | Chromatography, crystallization |
| Analytical Methods | NMR, MS, HPLC, elemental analysis |
| Stability Factors | Sensitive to light, moisture; requires protective storage |
| Formulation | Salt form for enhanced solubility and bioavailability |
Q & A
Q. What is the molecular mechanism by which IACS-10759 inhibits oxidative phosphorylation (OXPHOS) in cancer cells?
this compound selectively targets mitochondrial complex I (NADH:ubiquinone oxidoreductase), blocking electron transfer from NADH to ubiquinone, thereby halting ATP synthesis. This inhibition is validated via assays measuring oxygen consumption rate (OCR) in isolated mitochondria and cellular models (IC50 <10 nM). Key methodological validations include immunoprecipitation of complex I to demonstrate NADH-to-NAD+ conversion blockade and mitochondrial ATP production assays .
Q. Which preclinical models are most effective for evaluating this compound's antitumor activity?
Patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) are widely used. For example, in TNBC PDX models, this compound synergizes with chemotherapy to delay tumor regrowth post-treatment. AML xenografts with OXPHOS dependency (e.g., SMARCA4-mutant cancers) show significant tumor regression upon oral administration (5 mg/kg q.d.) without systemic toxicity .
Q. How can researchers validate target engagement of this compound in vitro and in vivo?
- In vitro : Measure OCR using Seahorse XF analyzers and quantify intracellular NAD+/NADH ratios via fluorometric assays.
- In vivo : Use LC-MS/MS to monitor plasma concentrations (validated range: 0.05–50 ng/mL) and assess mitochondrial DNA content in tumor biopsies to confirm OXPHOS suppression .
Advanced Research Questions
Q. What molecular biomarkers predict sensitivity to this compound in solid tumors and hematological malignancies?
Cancers with SMARCA4 mutations or epigenetic alterations (e.g., ARID1A loss) exhibit heightened OXPHOS dependency, making them prime candidates. Functional genomic screens (e.g., CRISPR-Cas9) and metabolomic profiling (e.g., steady-state metabolite analysis) can identify glycolytic defects or compensatory OXPHOS upregulation as predictive biomarkers .
Q. How does combining this compound with ROCK inhibitors enhance antitumor efficacy?
ROCK inhibitors (e.g., Belumasudil) suppress glycolysis, exacerbating energy stress when paired with OXPHOS inhibition. In genetically defined lung cancer models, this combination reduces glucose uptake and glycolytic flux, as shown via 13C-glucose isotope tracing. Low-dose this compound (1–5 mg/kg) with ROCK inhibitors achieves synergistic tumor growth inhibition .
Q. What pharmacokinetic challenges arise in translating this compound to clinical trials?
Despite excellent oral bioavailability (>90% in preclinical species), interspecies variability in clearance rates (e.g., moderate in dogs vs. prolonged in mice) necessitates careful dose optimization. Analytical validation using human plasma samples and cross-species pharmacokinetic modeling are critical to bridge preclinical and clinical data .
Q. How do cancer cells develop resistance to OXPHOS inhibitors like this compound?
Resistance mechanisms include metabolic adaptation via upregulation of glycolysis or activation of salvage pathways (e.g., glutaminolysis). Functional metabolomics and RNA-seq can identify transcriptomic shifts (e.g., HIF-1α activation) that restore ATP production. Sequential therapy (chemotherapy followed by this compound) may circumvent this by targeting residual OXPHOS-dependent cells .
Q. What are key considerations for designing Phase I trials with this compound in AML and solid tumors?
Patient stratification based on OXPHOS dependency (e.g., mitochondrial gene expression signatures) is essential. Clinical assays measuring OCR in AML blasts and circulating tumor DNA (ctDNA) analysis can monitor real-time response. Dose-limiting toxicities (e.g., cardiac effects due to complex I inhibition) require close monitoring .
Q. How can conflicting data between in vitro and in vivo models of this compound efficacy be resolved?
Discrepancies often arise from tumor microenvironment influences (e.g., nutrient availability in vivo). Use 3D spheroid cultures or orthotopic models to mimic in vivo conditions. Cross-validate findings using multi-omics approaches (e.g., proteomics and metabolomics) to identify context-dependent vulnerabilities .
Q. What advanced techniques are used to analyze metabolic flux changes induced by this compound?
Stable isotope-resolved metabolomics (e.g., 13C-glucose or 13C-glutamine tracing) quantifies pathway-specific flux alterations. Coupled with RNA-seq, this reveals compensatory metabolic nodes. For example, ROCK inhibitor combinations reduce hexokinase activity, exacerbating glucose starvation in OXPHOS-inhibited cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
